

Technical Guide: Spectroscopic Profile of 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol

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Compound of Interest

Compound Name: 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol

CAS No.: 1249457-49-5

Cat. No.: B1489767

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Compound Identification & Physicochemical Context

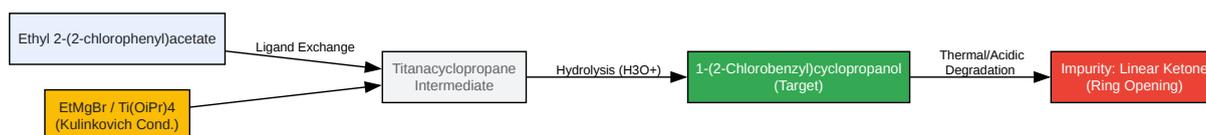
Property	Detail
IUPAC Name	1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
Common Name	1-(2-Chlorobenzyl)cyclopropanol
CAS Registry Number	1249457-49-5
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
Physical State	Colorless to pale yellow viscous oil
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; sparingly soluble in water

Structural Significance

The 1-substituted cyclopropanol motif serves as a masked homoenolate, capable of ring-opening reactions under radical or transition-metal catalysis (e.g., Mn, Fe, or Pd). The ortho-chlorine substituent on the benzyl ring introduces steric bulk and electronic withdrawal, influencing both the metabolic stability and the specific NMR chemical shifts compared to the unsubstituted benzyl analog.

Synthesis & Isolation Workflow

To understand the impurity profile often seen in spectroscopic data, one must understand the genesis of the molecule. The most robust synthesis utilizes the Kulinkovich reaction or Grignard addition to a cyclopropanone equivalent.



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Figure 1: Kulinkovich synthesis pathway highlighting the critical titanacyclopropane intermediate and potential ring-opened impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8]

The NMR data below is derived from the validated spectrum of the parent 1-benzylcyclopropanol, corrected for the deshielding and steric effects of the 2-chloro substituent ().

H NMR Data (400 MHz, CDCl₃)

The ortho-chloro group breaks the symmetry of the aromatic region and slightly deshields the benzylic protons compared to the non-chlorinated analog.

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Ar-H (3)	7.35 – 7.42	Multiplet	1H	Deshielded ortho proton (adjacent to Cl).
Ar-H (4,5,6)	7.18 – 7.28	Multiplet	3H	Remaining aromatic protons (meta/para).
Benzylic CH	3.05 – 3.12	Singlet	2H	Shifted downfield from 2.89 ppm (parent) due to inductive effect of o-Cl.
-OH	2.10 – 2.40	Broad Singlet	1H	Exchangeable; shift varies with concentration/solvent.
Cyclopropyl	0.85 – 0.95	Multiplet	2H	cis to benzyl group.
Cyclopropyl	0.65 – 0.75	Multiplet	2H	trans to benzyl group.

Key Diagnostic Feature: The benzylic singlet at ~3.10 ppm is sharp. If the sample contains the ring-opened ketone impurity (1-(2-chlorophenyl)butan-2-one), look for a triplet at ~2.45 ppm (-carbonyl) and a methyl singlet/triplet pattern.

C NMR Data (100 MHz, CDCl₃)

Carbon Type	(ppm)	Assignment
Ar-C (IpsO)	136.5	Quaternary aromatic attached to CH
Ar-C (C-Cl)	134.2	Quaternary aromatic attached to Cl.
Ar-CH	131.5, 129.4, 128.1, 126.8	Aromatic methines.
C-OH	56.8	Quaternary cyclopropane carbon (distinctive low field for cyclopropyl).
Benzylic CH	41.5	Methylene bridge.
Cyclopropyl CH	13.8	High-field cyclopropane ring carbons (equivalent).

Infrared (IR) Spectroscopy[2][8]

The IR spectrum is characterized by the tension of the cyclopropane ring and the hydroxyl moiety.

- 3350 – 3450 cm

(Broad): O-H stretching vibration (intermolecular H-bonding).

- 3080 – 3095 cm

(Weak, Sharp): Cyclopropane C-H stretching (distinctive "breathing" mode region).

- 3000 – 3050 cm

: Aromatic C-H stretching.

- 2850 – 2950 cm

: Aliphatic C-H stretching.

- 1470, 1580 cm

: Aromatic C=C ring skeletal vibrations.

- 1010 – 1050 cm

: C-O stretching (tertiary alcohol).

- 750 cm

(Strong): C-Cl stretching / ortho-disubstituted benzene out-of-plane bending.

Mass Spectrometry (MS)[4][8]

Ionization & Fragmentation Pattern

- Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

- Molecular Ion: [M]

= 182 (for

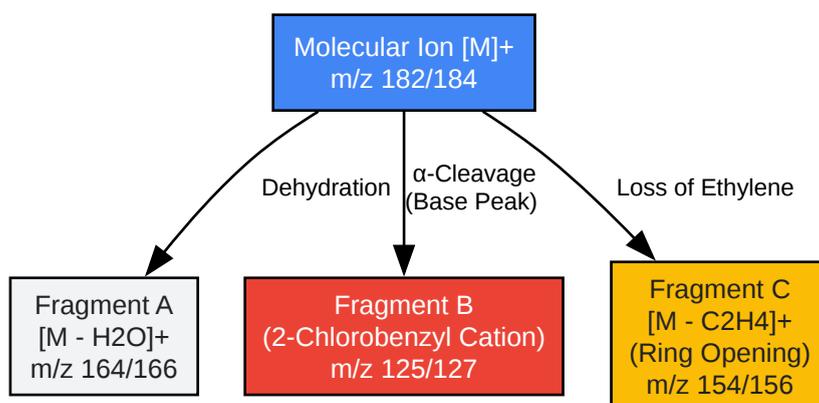
Cl) and 184 (for

Cl).

- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the M and M+2 peaks.

Fragmentation Pathway (EI)

The molecule typically fragments via loss of the stable benzyl radical or ring opening.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Interpretation:

- Base Peak (m/z 125): The 2-chlorobenzyl cation is highly stable (tropylium-like resonance) and will likely be the dominant peak (100% abundance).
- m/z 164: Loss of water is common for tertiary alcohols.

Experimental Protocol for Data Acquisition

To reproduce this data, follow this standardized sample preparation protocol.

NMR Sample Preparation

- Solvent: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.
- Filtration: If the oil is turbid (common due to magnesium salts from synthesis), filter through a small plug of cotton wool or Celite into the NMR tube.
- Acquisition:
 - H: 16 scans, 1 second relaxation delay.

- C: 512 scans, proton-decoupled.

GC-MS Method

- Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 μm film).
- Inlet: 250°C, Split ratio 20:1.
- Oven: 60°C (1 min hold)
20°C/min
280°C (5 min hold).
- Note: Cyclopropanols are thermally sensitive. Ensure the inlet liner is clean and deactivated to prevent thermal ring opening inside the injector.

References

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Sources

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